(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. Techniques like thermal analysis and various spectroscopic methods can be used .Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride and its derivatives have been explored for their pharmacological properties. For instance, Grimwood et al. (2011) investigated a related compound, PF-04455242, identifying its high affinity as a κ-opioid receptor antagonist. This study suggests its potential for treating depression and addiction disorders, highlighting the importance of κ-opioid antagonists in therapeutic applications (Grimwood et al., 2011).
Antifungal Applications
Compounds related to this compound have shown promise in antifungal applications. Ogura et al. (1999) synthesized 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives and evaluated their antifungal activities, finding significant effectiveness against various fungi, particularly in topical applications (Ogura et al., 1999).
Chemical Synthesis and Structural Studies
The synthesis and structural analysis of compounds containing the this compound framework have been a focus of several studies. For instance, Almeida et al. (2022) investigated the synthesis and characterisation of related triazole compounds, contributing to our understanding of these compounds' physical and chemical properties (Almeida et al., 2022).
Metal Complex Formation and Magnetic Properties
The potential of triazole derivatives in forming metal complexes with unique properties has been explored. Schweinfurth et al. (2013) synthesized Ni(II) complexes with triazole ligands, revealing insights into their structural and magnetic properties, which could have implications in material science and chemistry (Schweinfurth et al., 2013).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of triazole derivatives. Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives and evaluated their in vitro antifungal activity, demonstrating significant potential against Candida strains (Lima-Neto et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-1-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-4-10(2)9-8-6;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGLAEHAAHAI-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN(N=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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